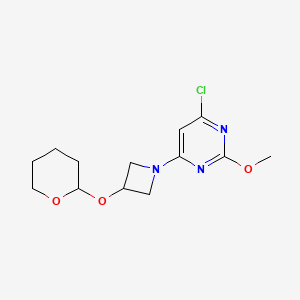
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with chloro, methoxy, and azetidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the chloro and methoxy groups through electrophilic substitution reactions. The azetidinyl group can be introduced via nucleophilic substitution or cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted pyrimidine derivatives.
科学的研究の応用
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding or hydrophobic interactions with biological macromolecules, while the azetidinyl group may enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares the chloro and methoxy groups but has a different core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar in having a tetrahydropyran ring but with different substituents.
Uniqueness
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and the presence of the azetidinyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H18ClN3O3 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
4-chloro-2-methoxy-6-[3-(oxan-2-yloxy)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H18ClN3O3/c1-18-13-15-10(14)6-11(16-13)17-7-9(8-17)20-12-4-2-3-5-19-12/h6,9,12H,2-5,7-8H2,1H3 |
InChIキー |
SDAVURWASKSTBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=N1)Cl)N2CC(C2)OC3CCCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


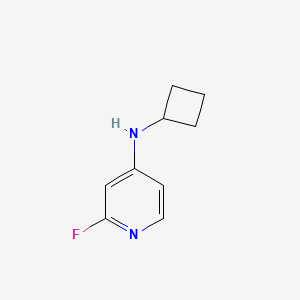
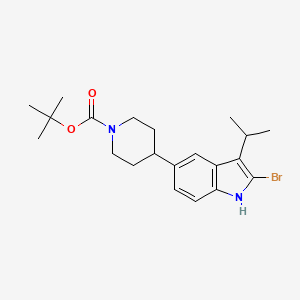
![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
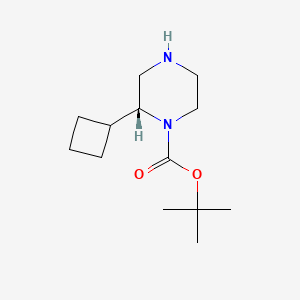
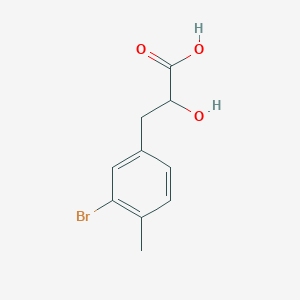

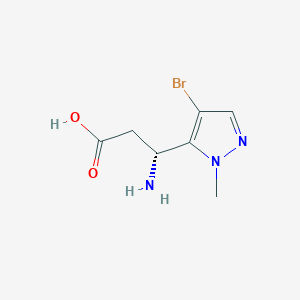
![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)

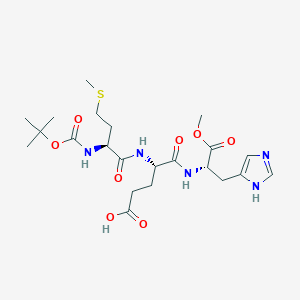
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
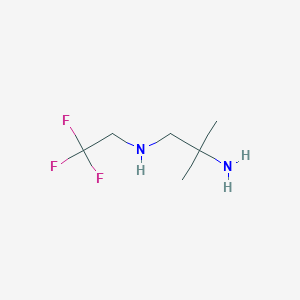

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
